molecular formula C18H14N2O3S B2442406 2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866807-92-3

2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2442406
CAS No.: 866807-92-3
M. Wt: 338.38
InChI Key: YXRJBTOIWJBDIL-UHFFFAOYSA-N
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Description

2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromeno-pyrimidine core, makes it an interesting subject for scientific research.

Mechanism of Action

Target of Action

Compounds with a similar pyridopyrimidine structure have shown therapeutic interest and have been used as therapeutics . For instance, pyrido[2,3-d]pyrimidine derivatives have been reported to target dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase .

Mode of Action

It’s known that the compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could facilitate its interaction with its targets.

Biochemical Pathways

Compounds with a similar pyridopyrimidine structure have been reported to be involved in various biological activities such as antibacterial, antiviral, anticoagulant, anti-anaphylactic, anticancer, and diuretic activities .

Pharmacokinetics

It’s known that the compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could influence its bioavailability.

Result of Action

Compounds with a similar pyridopyrimidine structure have been reported to exhibit various biological activities such as antibacterial, antiviral, anticoagulant, anti-anaphylactic, anticancer, and diuretic activities .

Action Environment

It’s known that the compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could influence its action in different environments.

Preparation Methods

The synthesis of 2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can be achieved through a multi-component reaction. One common method involves the reaction of 4-hydroxycoumarin, aldehyde, thiobarbituric acid, and piperidine in ethanol . This reaction is typically carried out under mild conditions and results in good yields. The process involves the formation of several bonds in a single operation, making it efficient and environmentally friendly.

Chemical Reactions Analysis

2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Scientific Research Applications

2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:

Comparison with Similar Compounds

2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

2-(3-hydroxyphenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-22-14-7-3-4-10-9-13-17(23-15(10)14)19-16(20-18(13)24)11-5-2-6-12(21)8-11/h2-8,21H,9H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRJBTOIWJBDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC(=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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